molecular formula C16H19N3O4S B5531632 8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide

8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide

Cat. No. B5531632
M. Wt: 349.4 g/mol
InChI Key: AVYDVAYEPNNGQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative, showcasing techniques relevant to the synthesis of complex organic compounds. These procedures typically involve the formation of key intermediates, followed by their subsequent modification to introduce specific functional groups or structural elements (Kumara et al., 2018).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations are commonly employed. For instance, the molecular structure and electronic properties of related compounds have been elucidated using X-ray diffraction and theoretical calculations, providing insights into their conformational preferences and intermolecular interactions (Gumus et al., 2018).

Chemical Reactions and Properties

Complex organic molecules like the one participate in a variety of chemical reactions, including heterocyclic ring formations and retro-ene reactions. Kleier and Pilgram (1987) discussed the retro-ene reaction of oxadiazolones, highlighting the type of chemical transformations relevant to such compounds. These reactions are fundamental for the modification and functionalization of the molecule, affecting its chemical properties and potential applications (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and thermal stability, are determined by their molecular structure. For example, the thermal stability and solubility in various solvents can be influenced by the presence of specific functional groups or the overall molecular geometry. The compound synthesized by Kumara et al. (2018) was found to be thermally stable up to 190°C, indicating that the structural features significantly contribute to its physical properties.

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and basicity, are closely related to the molecule's functional groups and electronic structure. Studies on similar compounds have shown that the presence of oxadiazole rings and methoxy groups can significantly impact their electrophilic and nucleophilic properties, as well as their potential for participating in various chemical reactions (Kleier & Pilgram, 1987).

Mechanism of Action

If the compound is a drug or a biologically active molecule, this would involve studying how it interacts with its target in the body .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it .

Future Directions

This could involve speculation on potential future uses for the compound, based on its properties and reactivity .

properties

IUPAC Name

8-methoxy-N-[[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-12-5-3-4-10-6-11(8-22-15(10)12)16(20)17-7-14-18-13(9-24-2)19-23-14/h3-5,11H,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYDVAYEPNNGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)NCC3=NC(=NO3)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide

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